molecular formula C21H21N3O2S B2982840 N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide CAS No. 561009-79-8

N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide

Cat. No. B2982840
CAS RN: 561009-79-8
M. Wt: 379.48
InChI Key: LDOMMSRKRUYNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide, also known as MQA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MQA belongs to the class of sulfhydryl-containing compounds, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Host-Guest Complexes and Fluorescence Properties

Compounds with structural similarities to N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide have been studied for their structural aspects, particularly in forming host-guest complexes and salts with various organic and inorganic acids. These compounds exhibit interesting fluorescence properties when forming complexes, which could be leveraged in sensor technology or materials science. For instance, the formation of host-guest complexes with dihydroxybenzene derivatives enhances fluorescence emission, suggesting potential applications in fluorescence-based sensors or optical materials (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial and Antiprotozoal Activities

Another area of research focuses on the antimicrobial and antiprotozoal activities of quinoxaline-oxadiazole hybrids, which share structural motifs with the compound . These hybrids have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, comparable to or surpassing reference drugs in certain cases. The findings highlight the potential of such compounds in developing new therapeutic agents against infectious diseases (Patel et al., 2017).

Antiproliferative Activities Against Cancer Cell Lines

Quinolin-2(1H)-one and dihydroquinolin-2(1H)-one derivatives, structurally related to N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. Some derivatives, especially those with naphthalen-2-ylacetamide and substituted phenylacetamide, have shown significant activities, suggesting potential applications in cancer therapy (Chen et al., 2013).

Selective Fluorescent Sensing for Metal Ions

Research on compounds incorporating quinoline and morpholine moieties has led to the development of fluorescent sensors with high selectivity and sensitivity for detecting metal ions such as cadmium and zinc. These sensors could distinguish between Cd(2+) and Zn(2+) through different sensing mechanisms, underscoring the potential for environmental monitoring and biochemical assays (Zhou et al., 2012).

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-20(15-27-21-10-5-16-3-1-2-4-19(16)23-21)22-17-6-8-18(9-7-17)24-11-13-26-14-12-24/h1-10H,11-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOMMSRKRUYNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.